molecular formula C7H7F2N3O B070853 3-Amino-1-(3,5-difluorophenyl)urea CAS No. 167412-23-9

3-Amino-1-(3,5-difluorophenyl)urea

Cat. No.: B070853
CAS No.: 167412-23-9
M. Wt: 187.15 g/mol
InChI Key: SBMUAPSDDKLAPV-UHFFFAOYSA-N
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Description

3-Amino-1-(3,5-difluorophenyl)urea is an organic compound with the molecular formula C7H7F2N3O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3,5-difluorophenyl group and another by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,5-difluorophenyl)urea can be achieved through several methods. One common approach involves the reaction of 3,5-difluoroaniline with potassium cyanate in an aqueous medium. The reaction proceeds as follows:

    Starting Materials: 3,5-difluoroaniline and potassium cyanate.

    Reaction Conditions: The reaction is typically carried out in water at room temperature.

    Procedure: 3,5-difluoroaniline is dissolved in water, and potassium cyanate is added slowly with stirring. The reaction mixture is then stirred for several hours to ensure complete reaction.

    Product Isolation: The product, this compound, is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could involve the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,5-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Phenyl derivatives with substituted nucleophiles.

Scientific Research Applications

3-Amino-1-(3,5-difluorophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions, providing insights into biological processes and potential therapeutic targets.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals, contributing to advancements in agriculture and manufacturing.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,5-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(2,6-difluorophenyl)urea: Similar structure but with fluorine atoms at different positions on the phenyl ring.

    3-Amino-1-(4-fluorophenyl)urea: Contains only one fluorine atom on the phenyl ring.

    3-Amino-1-phenylurea: Lacks fluorine atoms on the phenyl ring.

Uniqueness

3-Amino-1-(3,5-difluorophenyl)urea is unique due to the presence of two fluorine atoms at the 3 and 5 positions on the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-amino-3-(3,5-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3O/c8-4-1-5(9)3-6(2-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMUAPSDDKLAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167412-23-9
Record name N-(3,5-Difluorophenyl)hydrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167412-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarboxamide, N-(3,5-difluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167412239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

To a solid 100 mg of O-phenyl 3,5-difluorophenylcarbamate 0.7 mL of hydrazine monohydrate was added. After stirring for 3 h at room temperature a white solid is collected by filtration, washed with water and ether. Removal of traces of the solvents in vacuo gives 4-(3,5-difluorophenyl)-semicarbazide: m.p. 177°-179° C.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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